molecular formula C39H58N4O5 B592793 3-hexanoyl-NBD Cholesterol CAS No. 201731-19-3

3-hexanoyl-NBD Cholesterol

Cat. No. B592793
CAS RN: 201731-19-3
M. Wt: 662.916
InChI Key: YZAQIPGLFHPDPI-FIWRCADXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hexanoyl-NBD cholesterol is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer . It is used to study the metabolism of cholesterol derivative .


Molecular Structure Analysis

The molecular formula of 3-hexanoyl-NBD cholesterol is C39H58N4O5 . It has a molecular weight of 662.9 g/mol . The structure includes a hydrophilic NBD fluorophore attached to carbon 3 of cholesterol, separated by a 6-carbon spacer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hexanoyl-NBD cholesterol include a molecular weight of 662.9 g/mol , a molecular formula of C39H58N4O5 , and a structure that includes a hydrophilic NBD fluorophore attached to carbon 3 of cholesterol, separated by a 6-carbon spacer .

Scientific Research Applications

Detection of Extracellular Vesicle Cholesterol

3-hexanoyl-NBD cholesterol is used as a biochemical tool to detect extracellular vesicle cholesterol by flow cytometry . It helps in visualizing and tracking EV cholesterol, providing valuable information about the biological roles and metabolic fate of this cholesterol .

Investigation of Lipid Raft Domains

This compound plays a crucial role in the investigation of lipid raft domains and their role in cellular signaling and trafficking . Lipid rafts are microdomains on the plasma membrane of cells that contain high concentrations of cholesterol and glycosphingolipids .

Characterization of Lipid Transfer Proteins

3-hexanoyl-NBD cholesterol is used in the characterization of lipid transfer proteins and their ability to shuttle cholesterol between different cellular compartments . This helps in understanding the dynamics of cholesterol transport within the cell .

Study of Cholesterol Metabolism

The compound is used to study the metabolism of cholesterol derivative . By tracking the fluorescent tag, researchers can monitor the metabolic pathways and processes involving cholesterol .

Fluorescent Tagging of Lipids

3-hexanoyl-NBD cholesterol, being a fluorescently-tagged lipid, is used to study lipid-protein interactions . The fluorescent tag allows for the visualization of these interactions, providing insights into the roles of lipids in various biological processes .

Development of Assays for Lipid Metabolism

The compound is used in the development of assays for lipid metabolism . These assays can help in the identification and characterization of enzymes involved in lipid metabolism, and in the screening of potential drug candidates .

Mechanism of Action

Target of Action

The primary target of 3-hexanoyl-NBD cholesterol is the cholesterol present in extracellular vesicles (EVs) . These vesicles play a crucial role in intercellular communication, and their cholesterol content is of significant interest in understanding their biological roles and metabolic fate .

Mode of Action

3-Hexanoyl-NBD cholesterol is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Biochemical Pathways

The biochemical pathways affected by 3-hexanoyl-NBD cholesterol primarily involve the metabolism of cholesterol in extracellular vesicles . The fluorescent tag on the cholesterol molecule allows for the visualization and tracking of EV cholesterol .

Pharmacokinetics

Its design allows it to properly orient in membrane bilayers , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-hexanoyl-NBD cholesterol is the ability to detect and track the cholesterol in extracellular vesicles . This provides valuable insights into the biological roles and metabolic fate of EV cholesterol .

Action Environment

The action of 3-hexanoyl-NBD cholesterol can be influenced by the composition of the membrane in which it is incorporated . For instance, its excitation/emission maxima can vary depending on the composition of the membrane .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAQIPGLFHPDPI-FIWRCADXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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